3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a tetramethylpiperidinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative under acidic or basic conditions.
Introduction of the Tetramethylpiperidinyl Moiety: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with 2,2,6,6-tetramethylpiperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amine or alcohol derivatives.
Scientific Research Applications
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-2,2,6,6-tetramethylpiperidine: A simpler compound with a similar piperidine moiety.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: A related compound with two tetramethylpiperidinyl groups.
2,2,6,6-tetramethylpiperidine: A precursor used in the synthesis of various derivatives.
Uniqueness
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of the thieno[2,3-b]pyridine core and the tetramethylpiperidinyl moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds
Properties
IUPAC Name |
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-16(2)8-10(9-17(3,4)21-16)20-14(22)13-12(18)11-6-5-7-19-15(11)23-13/h5-7,10,21H,8-9,18H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUJNYDDKEFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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